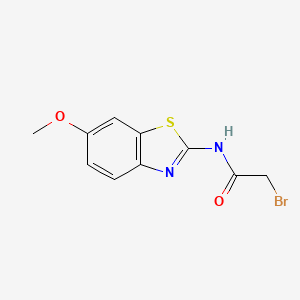

2-溴-N-(6-甲氧基-1,3-苯并噻唑-2-基)乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

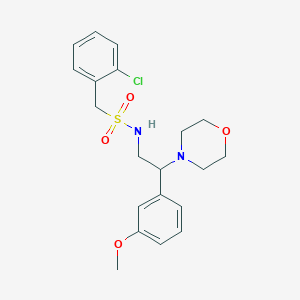

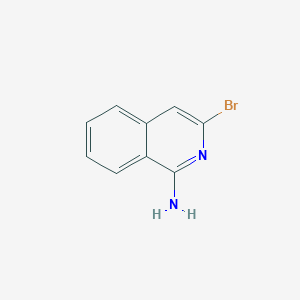

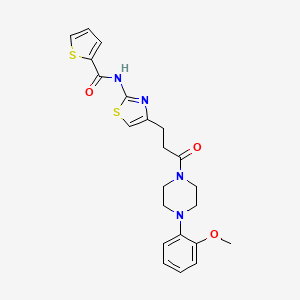

The compound "2-bromo-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide" is a derivative of N-(1,3-benzothiazol-2-yl)acetamide, which is a class of compounds known for their diverse biological activities. The benzothiazole moiety is a common feature in these compounds, which is often modified to explore different physicochemical and biological properties.

Synthesis Analysis

The synthesis of related N-(benzo[d]thiazol-2-yl) acetamides involves the refluxing of benzothiazoles with acetic acid, leading to the formation of hydrogen bond associated assemblies characteristic to the substituent in the benzothiazole moiety . Although the specific synthesis of 2-bromo-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide is not detailed in the provided papers, it can be inferred that a similar synthetic strategy could be employed with appropriate bromination and methoxylation steps to introduce the respective functional groups.

Molecular Structure Analysis

The molecular structure of N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide, a closely related compound, has been studied, revealing that it forms hydrogen-bonded rings through hetero-intermolecular hydrogen bonding interactions with acetic acid . Another study on a similar compound, 2-(Adamantan-1-yl)-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide, shows that the main moiety adopts an almost planar structure with the adamantyl substituent in the gauche position relative to the acetamide moiety . These findings suggest that the brominated derivative would likely retain a similar planar structure with the potential for hydrogen bonding and other intermolecular interactions.

Chemical Reactions Analysis

The papers provided do not detail specific chemical reactions involving 2-bromo-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide. However, the presence of the acetamide group and the benzothiazole ring in related compounds suggests that they could participate in various chemical reactions, such as further substitution reactions or interactions with biological targets .

Physical and Chemical Properties Analysis

The physical and chemical properties of the related compounds indicate that they have the potential to form stable crystalline structures with specific hydrogen bonding patterns . The presence of the methoxy group and the potential bromine atom in the compound of interest would influence its polarity, solubility, and reactivity. The planarity of the benzothiazole and acetamide moieties could also affect the compound's ability to interact with biological targets, as seen in molecular docking studies .

Relevant Case Studies

Case studies involving similar compounds have shown that they possess moderate to good biological activities, including antibacterial, antituberculosis, and antifungal efficacy . Additionally, some derivatives have been evaluated for their hypoglycemic activity in animal models, demonstrating significant effects . These studies suggest that the brominated and methoxylated derivative could also exhibit interesting biological properties worthy of further investigation.

科学研究应用

结构分析和性质

- 标题化合物,与 2-溴-N-(6-甲氧基-1,3-苯并噻唑-2-基)乙酰胺相关,在其主要部分显示出平面结构,并通过氢键形成二聚体,进一步通过氢键和 S⋯S 相互作用链接成带状,表明具有分子自组装和晶体工程的潜力 (Bunev 等人,2013)。

抗菌应用

- 2-溴-N-(6-甲氧基-1,3-苯并噻唑-2-基)乙酰胺衍生物的合成和抗菌活性研究证明了它们对各种菌株的有效性,显示出作为抗菌剂的潜力 (Fahim & Ismael,2019)。

光物理性质

- 对 N-(苯并[d]噻唑-2-基)乙酰胺晶体的(与本化合物密切相关的)光物理性质的研究揭示了独特的氢键和光相关性质,表明在光子学和材料科学中的潜在应用 (Balijapalli 等人,2017)。

抗氧化和抗炎应用

- 某些乙酰胺衍生物,在结构上与 2-溴-N-(6-甲氧基-1,3-苯并噻唑-2-基)乙酰胺相关,表现出显着的抗氧化和抗炎活性,表明潜在的治疗应用 (Koppireddi 等人,2013)。

作用机制

Target of Action

Benzothiazole derivatives have been reported to exhibit anti-tubercular activity . Therefore, it’s plausible that this compound may target enzymes or proteins essential for the survival of Mycobacterium tuberculosis.

Mode of Action

Benzothiazole derivatives are known to interact with their targets, leading to inhibition of essential biochemical processes

Biochemical Pathways

Given the anti-tubercular activity of benzothiazole derivatives , it’s likely that this compound interferes with pathways crucial for the growth and survival of Mycobacterium tuberculosis.

Result of Action

Based on the reported anti-tubercular activity of benzothiazole derivatives , it can be inferred that this compound may inhibit the growth of Mycobacterium tuberculosis, leading to its eventual death.

未来方向

The future directions in the research of thiazole derivatives like “2-bromo-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide” could involve the design and structure–activity relationship of bioactive molecules . This could lead to the development of new compounds with enhanced biological activities and improved safety profiles.

属性

IUPAC Name |

2-bromo-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrN2O2S/c1-15-6-2-3-7-8(4-6)16-10(12-7)13-9(14)5-11/h2-4H,5H2,1H3,(H,12,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBVGQBAOBZZYLD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)N=C(S2)NC(=O)CBr |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)(2,6-difluorophenyl)methanone](/img/structure/B3009912.png)

![N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-(thiophen-2-yl)acetamide](/img/structure/B3009922.png)

![2-{[(4-Bromophenyl)methyl]sulfanyl}benzoic acid](/img/structure/B3009929.png)

![N-([2,3'-bipyridin]-3-ylmethyl)-3-(2,6-dichlorophenyl)propanamide](/img/structure/B3009931.png)

![2-[(4-methylphenyl)sulfonylamino]-N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B3009934.png)